7-ヒドロキシ-5-メチルクマリン

概要

説明

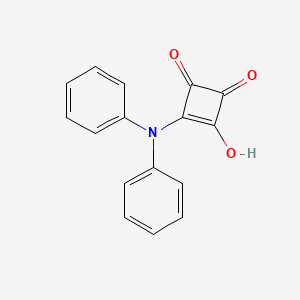

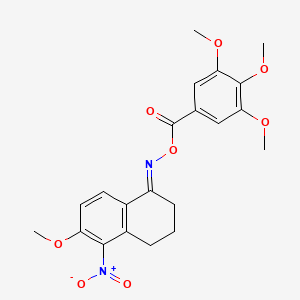

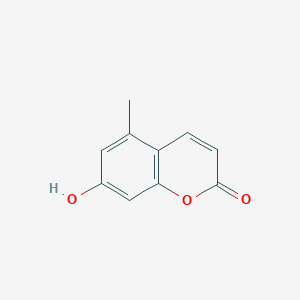

7-Hydroxy-5-methylcoumarin is a type of methylcoumarin, which is one of a series of isomers where a methyl group substitutes for a hydrogen atom in coumarin . They all have the formula C10H8O2 and a molecular weight of 160.172 g/mol .

Synthesis Analysis

The synthesis of 7-Hydroxy-5-methylcoumarin has been explored using the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . A possible mechanism was proposed based on the experimental results, providing a reference for future industrialized production of coumarins .

Molecular Structure Analysis

The molecular structure of 7-Hydroxy-5-methylcoumarin has been investigated using Hartree-Fock (HF) and Density Functional Theory .

Chemical Reactions Analysis

The Pechmann reaction of 7-Hydroxy-5-methylcoumarin from resorcinol and ethyl acetoacetate with sulfuric acid as a catalyst has been proposed to be a three-step mechanism: transesterification, intramolecular hydroxylalkylation, and dehydration .

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hydroxy-5-methylcoumarin have been analyzed. The compound forms stable six-membered rings based on intramolecular hydrogen bonds within the structure . The HOMO–LUMO energies of the new compounds present the lowest electronic gap values for those with donor groups in their structure .

科学的研究の応用

誘導体の合成

7-ヒドロキシ-5-メチルクマリンは、ピラノ[2,3-h]クマリン誘導体や5,7-ジヒドロキシ-8-ホルミル-4-メチルクマリンなどのさまざまな誘導体の合成に使用されます。 これらの誘導体は、ユニークな化学構造により、さまざまな分野で潜在的な用途があります .

医薬および生物活性

この化合物は、幅広い医薬および生物活性を示します。抗凝固剤、抗炎症剤、抗菌剤、抗真菌剤、抗ウイルス剤、抗癌剤、降圧剤、抗結核剤、および抗酸化剤としての特性が認められています。 7位の水酸基の存在は、生合成において重要であり、バニラビーンズに似た天然の香りに貢献しています .

機械的特性の向上

7-ヒドロキシ-5-メチルクマリンは、ブレンドフィルムに組み込まれると、強い分子間水素結合により機械的特性が向上します。 これにより、表面形態がより滑らかになり、表面疎水性が向上し、生分解性が向上し、移動速度が全体的な移動限界(OML)を下回ります .

胆汁分泌薬の用途

臨床的に、7-ヒドロキシ-4-メチルクマリンは、胆汁分泌薬として使用されます。 胆管括約筋を弛緩させ、括約筋痛を緩和します .

生体分子の蛍光標識

クマリン類は、蛍光物質として作用する能力により、蛍光標識において重要な役割を果たします。 金属イオン検出、マイクロ環境極性検出、pH検出に使用されます .

抗酸化活性

7位に水酸基を付加すると、クマリン類の抗酸化活性が大幅に向上します。 この修飾により、実験条件下での過酸化物スカベンジングが3倍以上向上します .

作用機序

7-Hydroxy-5-methylcoumarin: is a compound with a benzene ring fused to an α-pyrone ring. While its primary targets may vary depending on the specific context, let’s explore some possibilities:

Pharmacokinetics:

- Excretion : The addition of a glucuronic acid molecule makes it more water-soluble, facilitating renal excretion .

Action Environment:

Environmental factors (pH, temperature, etc.) influence its stability, efficacy, and bioavailability. For instance, the fluorescence of 7-hydroxy and 7-methoxy coumarins can be enhanced by adding specific functional groups .

Safety and Hazards

将来の方向性

Research efforts seem to have been focused on the synthesis and examination of synthetic coumarin derivatives with the aim to produce potential drugs with enhanced, modified or entirely novel effects . As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .

生化学分析

Biochemical Properties

7-Hydroxy-5-methylcoumarin plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. It has been shown to interact with enzymes such as tyrosinase, which is involved in melanin synthesis. The compound enhances tyrosinase activity, leading to increased melanin production . Additionally, 7-Hydroxy-5-methylcoumarin exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress . These interactions highlight its potential as a therapeutic agent in conditions related to oxidative damage and pigmentation disorders.

Cellular Effects

The effects of 7-Hydroxy-5-methylcoumarin on cellular processes are profound. In melanoma cells, the compound has been observed to stimulate the activity of tyrosinase and increase the expression of melanin synthesis-associated proteins, such as microphthalmia-associated transcription factor, tyrosinase-related protein-1, and tyrosinase-related protein-2 . This indicates its potential role in influencing cell signaling pathways related to pigmentation. Furthermore, its antioxidant properties suggest that it may protect cells from oxidative damage, thereby influencing cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 7-Hydroxy-5-methylcoumarin exerts its effects through various mechanisms. It binds to the active site of tyrosinase, enhancing its catalytic activity and promoting melanin synthesis . The compound also exhibits antioxidant activity by scavenging reactive oxygen species, thereby reducing oxidative stress and preventing cellular damage . These molecular interactions underline its potential as a therapeutic agent in conditions involving oxidative stress and pigmentation disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Hydroxy-5-methylcoumarin have been observed to change over time. The compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods In vitro studies have shown that the compound retains its antioxidant and enzymatic activities over time, suggesting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of 7-Hydroxy-5-methylcoumarin vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced melanin synthesis and reduced oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of determining optimal dosages for therapeutic applications to maximize benefits while minimizing risks.

Metabolic Pathways

7-Hydroxy-5-methylcoumarin is involved in various metabolic pathways, particularly those related to its antioxidant and enzymatic activities. The compound interacts with enzymes such as tyrosinase and other oxidoreductases, influencing metabolic flux and metabolite levels . Its role in reducing oxidative stress suggests that it may modulate pathways involved in reactive oxygen species metabolism, thereby contributing to cellular homeostasis .

Transport and Distribution

Within cells and tissues, 7-Hydroxy-5-methylcoumarin is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as melanosomes in melanocytes, where it exerts its effects on melanin synthesis . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 7-Hydroxy-5-methylcoumarin is crucial for its activity and function. The compound is primarily localized in melanosomes, where it interacts with tyrosinase and other melanin synthesis-associated proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to melanosomes . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

7-hydroxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-7(11)5-9-8(6)2-3-10(12)13-9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDMQTVAGWUUDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418003 | |

| Record name | 7-hydroxy-5-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7249-26-5 | |

| Record name | NSC42243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-hydroxy-5-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methylumbelliferone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1623626.png)

![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)

![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)

![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)